pH-Switchable Regioselectivity in Aqueous Biphasic Hydrogenation of trans-Cinnamaldehyde: pTPPMS vs. mTPPMS
The Ru(II) complex [RuCl₂(pTPPMS)₄] catalyzes hydrogenation of trans-cinnamaldehyde in aqueous-organic biphasic mixtures with regioselectivity that is completely inverted by pH. Under acidic conditions (pH < 2), exclusive C=C bond reduction occurs; under alkaline conditions (pH > 6), selective C=O hydrogenation to the unsaturated alcohol is observed [1]. This pH-switchable selectivity is a direct consequence of the pH-dependent distribution of hydride species [RuClH(pTPPMS)₃] and [RuH₂(pTPPMS)₃,₄] unique to the para-sulfonated ligand system and was explicitly compared with the differing behavior of the meta-sulfonated (mTPPMS) complexes [1].
| Evidence Dimension | Regioselectivity of trans-cinnamaldehyde hydrogenation (C=C vs. C=O reduction) |
|---|---|
| Target Compound Data | pH < 2: exclusive C=C reduction → saturated aldehyde; pH > 6: selective C=O reduction → unsaturated alcohol (cinnamyl alcohol) |
| Comparator Or Baseline | mTPPMS (3-(diphenylphosphino)benzenesulfonic acid, meta isomer): different hydride speciation and altered pH-response window; does not reproduce the same selectivity inversion profile [1]. |
| Quantified Difference | Complete inversion of chemoselectivity (C=C → C=O) upon crossing pH 2–6 window; selectivity switch is reproducible and catalyst-controlled [1]. |
| Conditions | Aqueous-organic biphasic system; [RuCl₂(pTPPMS)₄] catalyst; trans-cinnamaldehyde substrate; pH controlled by phosphate buffer; H₂ pressure; temperature 25–80 °C [1]. |
Why This Matters
This is the only monosulfonated phosphine–Ru system documented to deliver complete chemoselectivity inversion through pH adjustment, enabling a single catalyst to produce either saturated aldehyde or unsaturated alcohol on demand—a capability not available with the meta isomer or with PPh₃.
- [1] Papp, G.; Kovács, J.; Bényei, A.C.; Laurenczy, G.; Nádasdi, L.; Joó, F. (para-Diphenylphosphino)benzenesulfonic acid and its ruthenium(II) complexes: an old water soluble phosphine ligand in a new perspective. Can. J. Chem. 2001, 79 (5–6), 635–641. DOI: 10.1139/v01-077. View Source
